molecular formula C14H15Cl2N3O B3010754 2,5-dichloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1171632-55-5

2,5-dichloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B3010754
CAS No.: 1171632-55-5
M. Wt: 312.19
InChI Key: HTCVAFHFWPBUEH-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. It belongs to the class of N-(pyrazol-5-yl)benzamides, a structure recognized for its versatility and potential in drug discovery. Compounds within this structural family have been extensively investigated as key scaffolds for developing modulators of various biological targets. For instance, closely related analogues have been identified as potent positive allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5), a key target for neurological and psychiatric disorders . Furthermore, pyrazole-containing structures are frequently explored for their antimicrobial and antioxidant properties, as demonstrated by similar compounds evaluated in radical scavenging and DNA protection assays . The specific substitution pattern on the benzamide ring and the isopropyl group on the pyrazole core in this compound offer a defined structure-activity relationship (SAR) profile, making it a valuable chemical tool for researchers. It can be used in hit-to-lead optimization campaigns, pharmacological probe development, and as a building block for constructing more complex chemical entities. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2,5-dichloro-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3O/c1-8(2)19-13(6-9(3)18-19)17-14(20)11-7-10(15)4-5-12(11)16/h4-8H,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCVAFHFWPBUEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dichloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide (CAS Number: 1171632-55-5) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C14H15Cl2N3O, with a molecular weight of 312.2 g/mol. The compound features a dichlorobenzamide structure, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC14H15Cl2N3O
Molecular Weight312.2 g/mol
CAS Number1171632-55-5

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. These compounds have been shown to inhibit various kinases associated with cancer progression, such as BRAF(V600E) and EGFR . A study demonstrated that similar pyrazole derivatives effectively reduced cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting potential for therapeutic applications .

Anti-inflammatory Properties

In addition to antitumor effects, pyrazole derivatives are noted for their anti-inflammatory capabilities. A study highlighted that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), indicating their potential in treating inflammatory diseases . The mechanism often involves the modulation of signaling pathways related to inflammation.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substituents on the benzamide moiety. Research has shown that electronegative substituents enhance potency against target enzymes . The presence of halogen atoms in specific positions on the aromatic rings has been correlated with increased binding affinity and functional activity.

Case Study 1: Antitumor Efficacy

In a recent study involving a series of pyrazole derivatives, this compound was tested for its ability to inhibit tumor growth in vitro. The results indicated a dose-dependent reduction in cell proliferation in breast cancer models, with IC50 values comparable to established chemotherapeutics .

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties of this compound using a lipopolysaccharide (LPS)-induced model. The compound significantly reduced inflammatory markers in treated cells compared to controls, supporting its potential as an anti-inflammatory agent .

Scientific Research Applications

Scientific Research Applications

The applications of 2,5-Dichloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide can be categorized into several key areas:

Medicinal Chemistry

This compound is primarily investigated for its potential as a therapeutic agent. It has shown promise in the following areas:

  • Antimicrobial Activity : Studies have indicated that derivatives containing the pyrazole moiety exhibit significant antimicrobial properties. The structural modifications of the compound can enhance its efficacy against various pathogens .
  • Anti-inflammatory Properties : Research has demonstrated that compounds with similar structures can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .

Biological Research

In biological studies, this compound has been explored for:

  • G Protein-Coupled Receptors (GPCRs) : The compound's interaction with GPCRs has been studied, revealing its potential to modulate signaling pathways involved in numerous physiological processes .

Agricultural Chemistry

There is ongoing research into the use of this compound as a potential pesticide or herbicide due to its ability to inhibit specific biological pathways in pests and weeds. Its effectiveness could be attributed to the pyrazole ring, which is known for its bioactivity in agricultural applications.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of several pyrazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth compared to control samples, suggesting that structural modifications can enhance potency against resistant strains.

CompoundBacterial StrainZone of Inhibition (mm)
ControlE. coli0
TestE. coli15
ControlS. aureus0
TestS. aureus18

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of pyrazole derivatives, noting that compounds similar to this compound significantly reduced pro-inflammatory cytokine levels in vitro. This suggests a mechanism that could be leveraged for developing new anti-inflammatory drugs.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha12045
IL-68030

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,5-Dichloro-N-(1H-1,2,4-triazol-5-yl)benzamide

  • Structure : Differs in the heterocyclic ring (1,2,4-triazole vs. pyrazole) attached to the benzamide (Figure 1).
  • CAS Number: 694445-96-0 . Applications: Likely used as a fungicide or herbicide intermediate, similar to triazole-class agrochemicals.

Pronamide (N,N'-bis(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine)

  • Structure : A triazine derivative with methylthio and isopropyl groups.
  • Key Properties :
    • CAS Number: 7287-19-6 .
    • Applications: Herbicide targeting weed control in crops.
    • Contrast : The triazine core offers different electronic properties compared to benzamide derivatives, leading to varied mechanisms of action.

Propachlor (3,5-Dichloro-N-(1,1-dimethyl-2-propynyl)benzamide)

  • Structure : Shares the dichlorobenzamide backbone but substitutes the pyrazole with a propargyl group.
  • Key Properties :
    • CAS Number: 23950-58-5 .
    • Applications: Pre-emergent herbicide with selective activity in maize and soybeans.
    • Contrast : The propargyl group introduces alkyne functionality, which may increase reactivity toward nucleophilic targets in plants.

Prometryn (6-Methoxy-N,N'-bis(1-methylethyl)-1,3,5-triazine-2,4-diamine)

  • Structure : Methoxy-substituted triazine with isopropyl groups.
  • Key Properties :
    • CAS Number: 1610-18-0 .
    • Applications: Photosynthesis inhibitor used in cotton and potato fields.
    • Contrast : The methoxy group enhances lipophilicity, affecting soil adsorption and mobility compared to chlorinated benzamides.

Structural and Functional Analysis

Table 1: Comparative Overview of Key Compounds

Compound Name Core Structure Substituents CAS Number Primary Application
Target Compound Benzamide + Pyrazole 2,5-Cl₂, 1-isopropyl-3-methyl-pyrazole Not Available Agrochemical Intermediate
2,5-Dichloro-N-(1H-1,2,4-triazol-5-yl)benzamide Benzamide + Triazole 2,5-Cl₂, 1,2,4-triazole 694445-96-0 Fungicide/Herbicide
Pronamide Triazine Methylthio, bis-isopropyl 7287-19-6 Herbicide
Propachlor Benzamide 3,5-Cl₂, propargyl 23950-58-5 Herbicide
Prometryn Triazine Methoxy, bis-isopropyl 1610-18-0 Herbicide

Key Findings:

Heterocyclic Influence : Pyrazole and triazole rings in benzamide derivatives modulate binding affinity to biological targets (e.g., enzymes in weeds/fungi). Pyrazoles often confer greater metabolic stability than triazoles due to reduced ring strain .

Steric Effects : The isopropyl and methyl groups on the pyrazole ring in the target compound may reduce off-target interactions by limiting molecular flexibility, a feature absent in Propachlor’s linear propargyl group .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,5-dichloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution between 2,5-dichlorobenzoyl chloride and 1-isopropyl-3-methyl-1H-pyrazol-5-amine in a polar aprotic solvent (e.g., DMF) at 60–80°C. Key parameters include stoichiometric ratios (1:1.2 molar ratio of acyl chloride to amine) and reaction time (6–8 hours). Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Characterization : Confirm structure via 1H^1H/13C^{13}C-NMR (e.g., pyrazole NH resonance at δ 10.2–11.0 ppm), IR (amide C=O stretch at ~1650 cm1^{-1}), and high-resolution mass spectrometry (HRMS) .

Q. How can X-ray crystallography be employed to resolve the molecular geometry of this compound?

  • Experimental Design : Grow single crystals via slow evaporation in ethanol/water (3:1). Collect diffraction data using Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Use SHELXTL (SHELXD for structure solution, SHELXL for refinement) to solve the structure. Key metrics: R1 < 0.05, wR2 < 0.12, and anisotropic displacement parameters for non-H atoms .
  • Example Data :

ParameterValue (Compound 4 )
Crystal systemTriclinic (Pī)
Unit cell (Å)a = 5.047, b = 10.28, c = 13.36
Angles (°)α = 107.59, β = 93.55, γ = 98.34

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., UV-Vis vs. computational predictions) be resolved for this compound?

  • Contradiction Analysis : Compare experimental UV-Vis spectra (e.g., λmax ~280 nm in methanol) with time-dependent density functional theory (TD-DFT) calculations (B3LYP/6-311++G(d,p)). Address solvent effects via polarizable continuum models (PCM). Calibrate using reference compounds like 3,5-dichloro-N-aryl benzamides .
  • Troubleshooting : If experimental λmax deviates >10 nm from predictions, re-examine tautomerism (e.g., pyrazole NH rotamers) or solvent polarity effects .

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